molecular formula C8H14O4 B1313132 Methyl 3,3-dimethoxycyclobutane-1-carboxylate CAS No. 98231-07-3

Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Cat. No.: B1313132
CAS No.: 98231-07-3
M. Wt: 174.19 g/mol
InChI Key: CHNARWNKXNPXOU-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethoxycyclobutane-1-carboxylate (CAS No. 98231-07-3) is a cyclobutane derivative with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. Its structure features a cyclobutane ring substituted with two methoxy groups at the 3-position and a methyl ester group at the 1-position (Figure 1). This compound is of significant interest in organic synthesis due to its unique stereoelectronic properties, which arise from the strained cyclobutane ring and the electron-donating methoxy substituents. It serves as a versatile building block in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNARWNKXNPXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440664
Record name Methyl 3,3-dimethoxycyclobutane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98231-07-3
Record name Methyl 3,3-dimethoxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3-dimethoxycyclobutane-1-carboxylate
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Biological Activity

Methyl 3,3-dimethoxycyclobutane-1-carboxylate (MDC) is a cyclic compound with the molecular formula C8H14O4 and a molecular weight of approximately 174.19 g/mol. Its structure features a cyclobutane ring substituted with two methoxy groups and a carboxylate ester functional group. This unique configuration positions MDC as a potentially valuable building block in organic synthesis, particularly for developing compounds with specific biological activities.

MDC is synthesized through various methods that leverage its structural features to facilitate further chemical transformations. The compound's ability to act as a synthetic intermediate makes it a focus of interest in medicinal chemistry and organic synthesis.

Synthetic Routes

Several synthetic pathways can be employed to produce MDC, including:

  • Direct Methoxylation : Involves the introduction of methoxy groups onto the cyclobutane framework.
  • Carboxylation Reactions : These reactions allow for the incorporation of the carboxylate functional group, enhancing the compound's reactivity.

Biological Activity

While specific biological activities of MDC have not been extensively documented, its structural characteristics suggest potential applications in various biological contexts. The following sections summarize relevant findings regarding its biological activity and potential therapeutic applications.

Currently, there is no well-defined mechanism of action reported for MDC in biological systems. However, its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets.

Case Studies and Research Findings

  • Fragment-Based Drug Discovery (FBDD) : MDC's cyclobutane structure has been investigated in FBDD approaches, which aim to identify small molecules that can modulate protein interactions. The three-dimensional nature of cyclobutane derivatives like MDC may enhance binding affinities to target proteins involved in critical biological processes, including cancer pathways .
  • Potential Anticancer Activity : Research has indicated that compounds similar to MDC can exhibit anti-proliferative effects against various cancer cell lines. For instance, studies on related cyclobutane derivatives have shown promise in inhibiting cancer cell growth by targeting specific signaling pathways associated with tumor progression .
  • Therapeutic Applications : There are indications that MDC and its derivatives could be explored for therapeutic uses in treating conditions such as diabetes and other metabolic disorders due to their potential interactions with metabolic pathways .

Comparative Analysis

To better understand the significance of MDC in biological contexts, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesPotential Activity
Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylateC8H14O2Contains a double bond; less sterically hinderedPossible anti-cancer properties
Methyl cyclobutane-1-carboxylateC7H12O2Lacks methoxy groups; simpler structureLimited documented activity
Methyl 2-methoxycyclopentane-1-carboxylateC8H14O3Different ring size; varying reactivityPotential metabolic effects

The dual methoxy substitution on the cyclobutane ring of MDC is hypothesized to influence its reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Synthetic Routes

Several synthetic pathways can be employed to produce methyl 3,3-dimethoxycyclobutane-1-carboxylate:

  • Direct Methoxylation : Introduction of methoxy groups onto the cyclobutane framework.
  • Carboxylation Reactions : Incorporation of the carboxylate functional group to enhance reactivity.
  • Cycloaddition Reactions : Utilization of its structural features in cycloadditions to generate more complex molecules.

These methods highlight the compound's accessibility for further chemical transformations, making it valuable for research and development.

Synthetic Intermediate

This compound is primarily used as a synthetic intermediate in organic synthesis. Its structural characteristics allow for the formation of more complex organic molecules, which can have diverse applications in pharmaceutical development and materials science.

Pharmaceutical Development

The compound has potential as a precursor for biologically active compounds. While specific mechanisms of action have not been extensively documented, its structural similarity to known bioactive compounds suggests possible interactions with biological targets. It has been investigated in:

  • Fragment-Based Drug Discovery (FBDD) : The cyclobutane structure may enhance binding affinities to proteins involved in critical biological processes, including cancer pathways.
  • Anticancer Activity : Related cyclobutane derivatives have shown promise in inhibiting cancer cell growth by targeting specific signaling pathways associated with tumor progression .

Materials Science

This compound can also be explored for applications in materials science due to its unique structural properties. Its ability to participate in polymerization reactions may lead to the development of new materials with tailored properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Fragment-Based Drug Discovery : Research indicates that compounds with similar structures can modulate protein interactions effectively, suggesting that this compound could be a valuable tool in drug discovery.
  • Anticancer Activity : Investigations into related cyclobutane derivatives have shown anti-proliferative effects against various cancer cell lines, indicating that this compound may also possess similar properties .

Comparison with Similar Compounds

Substituent Variations on the Cyclobutane Ring

Compound Name Molecular Formula Key Structural Features Biological/Physicochemical Impact
This compound C₈H₁₄O₄ Two methoxy groups at 3-position Enhanced polarity and hydrogen bonding capacity due to methoxy groups; used in drug intermediates
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate C₇H₁₃NO₂ Aminomethyl group at 3-position Higher receptor binding affinity in enzyme studies; potential for CNS-targeted therapies
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate C₆H₉F₂NO₂ Amino group at 1-position, two fluorines at 3-position Increased metabolic stability and lipophilicity due to fluorine; explored in antimicrobial agents
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate C₇H₁₂O₃ Hydroxyl group at 3-position, methyl at 1-position Improved solubility in aqueous media; used in prodrug formulations

Key Insight: Methoxy groups enhance polarity and hydrogen bonding, whereas fluorine or amino substituents improve lipophilicity and target binding. Hydroxyl groups increase solubility but reduce stability under acidic conditions .

Functional Group Modifications

Compound Name Ester Group Additional Functional Groups Reactivity and Applications
This compound Methyl ester Dimethoxy substituents Prone to nucleophilic attack at the ester; used in cross-coupling reactions
Ethyl 1-methyl-3-oxocyclobutanecarboxylate Ethyl ester Ketone at 3-position Higher thermal stability; participates in aldol condensations
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid Carboxylic acid Methoxy and dimethyl groups Acidic proton enables salt formation; applied in polymer chemistry
Methyl 3,3-dimethylcyclobutane-1-carboxylate Methyl ester Dimethyl substituents Reduced steric hindrance; utilized in fragrance synthesis

Key Insight : Ethyl esters offer greater lipophilicity than methyl esters, while carboxylic acid derivatives enable ionic interactions. Ketones expand reactivity in condensation reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3,3-dimethoxycyclobutane-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Cycloaddition Reactions : Utilize [2+2] or [4+2] cycloadditions with substituted dienes and dienophiles. For example, CAN-mediated oxidative cycloaddition (using ceric ammonium nitrate) with 1,3-dicarbonyl compounds has been effective for related cyclobutane derivatives .

  • Esterification : React cyclobutanecarboxylic acid derivatives with methanol under acidic or basic catalysis. Sodium ethoxide (NaOEt) in ethanol at reflux conditions (60–80°C) is a standard protocol .

  • Optimization : Adjust solvent polarity (e.g., switch from ethanol to methanol), catalyst loading (e.g., 1–5 mol% base), and temperature control to minimize side reactions. Continuous flow processes improve scalability and yield in industrial settings .

    • Data Table : Example Reaction Conditions
StepReagents/ConditionsYield (%)Reference
CycloadditionCAN, DMB, methyl acrylate, 60°C, 12h80
EsterificationH₂SO₄, MeOH, reflux, 24h75

Q. How is NMR spectroscopy utilized in characterizing the stereochemistry and purity of this compound?

  • Methodology :

  • 1H-NMR : Identify methoxy (δ 3.3–3.8 ppm) and cyclobutane proton signals (δ 2.0–2.8 ppm). Splitting patterns (e.g., doublets for geminal dimethoxy groups) confirm stereochemistry .

  • 13C-NMR : Carboxylate carbonyl signals appear at δ 165–175 ppm, while cyclobutane carbons resonate at δ 25–40 ppm. DEPT-135 distinguishes CH₂ and CH₃ groups .

  • Purity Analysis : Compare integration ratios of target peaks vs. impurities (e.g., unreacted starting materials). Use deuterated DMSO or CDCl₃ as solvents .

    • Example 1H-NMR Data (from analogous compounds):
δ (ppm)MultiplicityAssignment
3.82sOCH₃ (ester)
2.56–2.31mCyclobutane CH₂
1.99mCyclobutane CH

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile reactions .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Label with GHS hazard codes (e.g., H315 for skin irritation) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. What kinetic models are appropriate for studying cycloaddition reactions involving this compound, and how can activation parameters be determined?

  • Methodology :

  • Michaelis-Menten Kinetics : Monitor reaction progress via HPLC or GC-MS at fixed time intervals. Fit data to the equation v=Vmax[S]Km+[S]v = \frac{V_{\text{max}}[S]}{K_m + [S]} to derive KmK_m (substrate affinity) and VmaxV_{\text{max}} (maximal rate) .
  • Arrhenius Analysis : Conduct reactions at 30–70°C to calculate activation energy (EaE_a) using k=AeEa/(RT)k = A e^{-E_a/(RT)}. Plot ln(kk) vs. 1/T for linear regression .
    • Challenges : Competing side reactions (e.g., dimerization) may require pseudo-first-order approximations or isotopic labeling (e.g., ¹³C tracing) .

Q. How can computational methods predict feasible retrosynthetic pathways and evaluate transition states for its synthesis?

  • Tools :

  • Retrosynthesis AI : Use Template_relevance models (e.g., Reaxys, Pistachio) to prioritize routes based on precursor availability and step efficiency .
  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to assess energy barriers for cycloaddition or esterification steps .
    • Case Study : For methyl 2-cyanocyclobutane-1-carboxylate, DFT revealed a 25 kcal/mol barrier for the base-catalyzed cyclization step, guiding solvent selection (polar aprotic > ethanol) .

Q. How do stereoelectronic effects influence the reactivity of this compound in ring-opening reactions?

  • Mechanistic Insights :

  • Ring Strain : The cyclobutane ring’s 90° bond angles increase susceptibility to acid- or base-catalyzed ring opening. Methoxy groups exert electron-donating effects, stabilizing carbocation intermediates .

  • Stereochemical Control : Use chiral catalysts (e.g., BINOL-phosphoric acids) to enantioselectively generate bicyclic lactones or ketones .

    • Experimental Design :
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} in deuterated solvents to identify rate-determining steps (e.g., proton transfer vs. ring distortion) .

Data Contradiction Analysis

Q. How can discrepancies in reported NMR chemical shifts for analogous compounds be resolved?

  • Approach :

  • Solvent Calibration : Re-run spectra in standardized solvents (e.g., CDCl₃ vs. DMSO-d6) to account for solvent-induced shifts .
  • Cross-Validation : Compare with computed NMR shifts (e.g., using ACD/Labs or Gaussian) to verify assignments. For example, computed δ 3.82 ppm (OCH₃) matches experimental data within ±0.1 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,3-dimethoxycyclobutane-1-carboxylate

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